molecular formula C23H21NO2 B6030002 2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE

2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B6030002
M. Wt: 343.4 g/mol
InChI Key: RRFIQQWGKPAUPR-UHFFFAOYSA-N
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Description

2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a biphenyl group linked to a tetrahydroisoquinoline moiety via an acetyloxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves the following steps:

    Formation of the Biphenyl-4-yloxyacetyl Intermediate: This step involves the reaction of biphenyl-4-ol with chloroacetic acid in the presence of a base such as sodium hydroxide to form biphenyl-4-yloxyacetic acid.

    Coupling with Tetrahydroisoquinoline: The biphenyl-4-yloxyacetic acid is then coupled with 1,2,3,4-tetrahydroisoquinoline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace certain groups with others, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the tetrahydroisoquinoline moiety can interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(BIPHENYL-4-YLOXY)ACETYL]CARBOHYDRAZONOYL]PHENYL 4-CHLOROBENZOATE
  • 4-[(BIPHENYL-4-YLOXY)ACETYL]CARBOHYDRAZONOYL]PHENYL 3-CHLOROBENZOATE
  • 4-[(BIPHENYL-4-YLOXY)ACETYL]CARBOHYDRAZONOYL]PHENYL 2-CHLOROBENZOATE

Uniqueness

2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific structural features that allow for versatile interactions with biological targets. Its combination of a biphenyl group and a tetrahydroisoquinoline moiety provides a distinct pharmacophore that can be fine-tuned for various applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c25-23(24-15-14-19-8-4-5-9-21(19)16-24)17-26-22-12-10-20(11-13-22)18-6-2-1-3-7-18/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFIQQWGKPAUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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